molecular formula C9H7ClN2O3S B6325586 MFCD31714235 CAS No. 918967-71-2

MFCD31714235

Cat. No.: B6325586
CAS No.: 918967-71-2
M. Wt: 258.68 g/mol
InChI Key: FAOCTKCDCODWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has the molecular formula C9H7ClN2O3S and a molecular weight of 258.68 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.

Future Directions

The future directions for research on 5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole could involve further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 4-(methylsulfonyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phosphoryl chloride to yield the oxadiazole ring . The reaction conditions generally include heating the mixture at elevated temperatures, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile and water as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole
  • 4-(Methylsulfonyl)benzonitrile
  • 1,2,4-Oxadiazole derivatives

Uniqueness

5-Chloro-3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other oxadiazole derivatives, it exhibits distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-chloro-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c1-16(13,14)7-4-2-6(3-5-7)8-11-9(10)15-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCTKCDCODWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728657
Record name 5-Chloro-3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-71-2
Record name 5-Chloro-3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.